molecular formula C18H15NOS B6612602 2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone CAS No. 13896-86-1

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone

Cat. No. B6612602
CAS RN: 13896-86-1
M. Wt: 293.4 g/mol
InChI Key: BAELLMKYBZSECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone, also known as 4-Methyl-2-quinolinylthiophenyl ethanone (MQT), is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 58-60 °C and is soluble in water and other organic solvents. MQT has been studied for its biochemical and physiological effects, as well as for its potential applications in laboratory experiments.

Scientific Research Applications

MQT has been studied for a variety of scientific research applications. It has been used in studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential applications in cancer treatment and as an insecticide. MQT has also been studied for its potential use as a herbicide and for its effects on plant growth.

Mechanism of Action

MQT has been studied for its potential mechanism of action. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also has been found to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects
MQT has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have anti-cancer and insecticidal properties. Additionally, it has been found to have herbicidal effects and to affect plant growth.

Advantages and Limitations for Lab Experiments

The use of MQT in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using MQT is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, MQT is relatively stable and is soluble in water and other organic solvents, making it easy to handle and store. However, MQT is not very soluble in aqueous solutions, which can limit its use in some experiments. Additionally, MQT is not very stable at high temperatures, which can limit its use in experiments that require high temperatures.

Future Directions

The potential future directions of MQT research include further studies of its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further studies of its potential applications in cancer treatment and as an insecticide are needed. Additionally, further research into its potential use as a herbicide and its effects on plant growth is needed. Finally, further research into its mechanism of action is needed to better understand its biochemical and physiological effects.

Synthesis Methods

MQT can be synthesized through a two-step synthesis process. In the first step, 4-methyl-2-quinolinylthiophene is synthesized by reacting 4-methyl-2-quinoline with thionyl chloride in anhydrous dimethylformamide (DMF) at room temperature. In the second step, 4-methyl-2-quinolinylthiophene is reacted with ethanone in anhydrous DMF at room temperature. The final product is MQT.

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-13-11-18(19-16-10-6-5-9-15(13)16)21-12-17(20)14-7-3-2-4-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELLMKYBZSECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294949
Record name NSC98892
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methyl-2-quinolinyl)thio)-1-phenylethanone

CAS RN

13896-86-1
Record name NSC98892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98892
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.